molecular formula C12H12O2 B2687264 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-04-1

3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2687264
CAS RN: 83249-04-1
M. Wt: 188.226
InChI Key: MVSLMXUOSHYKID-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are some references to the synthesis of similar compounds , but specific details about the synthesis of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application: The compound “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is used as a building block in the synthesis of other complex molecules in medicinal chemistry . It’s part of an ongoing effort to expand the frontiers of contemporary medicinal chemistry .

Application in Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Summary of the Application: This compound is used in the large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . This is part of an effort to create various BCP-containing building blocks for medicinal chemistry .
  • Methods of Application or Experimental Procedures: The synthesis involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the BCP core . The haloform reaction of the formed diketone then affords the BCP diacid .
  • Results or Outcomes: The outcomes of this synthesis are various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc .

Application in Homolytic Aromatic Alkylation

  • Summary of the Application: This compound is used in a practical metal-free homolytic aromatic alkylation protocol . This is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results or Outcomes: The outcomes of using this compound in a homolytic aromatic alkylation protocol are not quantitatively detailed in the sources .

Application in Synthesis of Highly Functionalized 1-Halo-3

  • Summary of the Application: This compound is used in the synthesis of highly functionalized 1-halo-3 . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results or Outcomes: The outcomes of using this compound in the synthesis of highly functionalized 1-halo-3 are not quantitatively detailed in the sources .

Application in Synthesis of a Potentially Useful Bicyclo

  • Summary of the Application: This compound is used in an expedient synthesis of a potentially useful bicyclo . This is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
  • Results or Outcomes: The outcomes of using this compound in the synthesis of a potentially useful bicyclo are not quantitatively detailed in the sources .

Safety And Hazards

The safety and hazards of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results .

properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSLMXUOSHYKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

83249-04-1
Record name 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
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Citations

For This Compound
9
Citations
X Ma, L Nhat Pham - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …
Number of citations: 71 onlinelibrary.wiley.com
W Adcock, Y Baran, A Filippi… - The Journal of Organic …, 2005 - ACS Publications
Experimental gas-phase acidities are reported for a series of 3-substituted (X) bicyclo [1.1.1]pent-1-yl carboxylic acids (1, Y = COOH). A comparison with available calculated data (MP2/…
Number of citations: 18 pubs.acs.org
P Kaszynski, ND McMurdie, J Michl - The Journal of Organic …, 1991 - ACS Publications
Synthetic transformations of the l-bicyclo [1.1. 1 Jpentyl bridgehead radicals 11 generated from the corresponding bridgehead iodides 3 and carboxylic acids 5 are described. The …
Number of citations: 77 pubs.acs.org
DE Applequist, TL Renken… - The Journal of Organic …, 1982 - ACS Publications
The pAa’s of eight 3-substituted bicyclo [1.1. 1] pentanecarboxylic acids have been measured and found to correlate well with constants. The value of (2.23±0.12) is large but not large …
Number of citations: 111 pubs.acs.org
EW Della, H Gangodawila… - The Journal of Organic …, 1988 - ACS Publications
Introduction We recently reported1 the results of an NMR investigation of the series of polycycloalkanes lb-5b, 7b, and 8b (Figure 1) substituted with 13C-labeled methyl at the …
Number of citations: 25 pubs.acs.org
KB Wiberg, WP Dailey, FH Walker… - Journal of the …, 1985 - ACS Publications
Thestructure of [lll] propellane (bond lengths and angles) was determined from an analysis of the rotational components of the infrared bands of the parent compound and of its d6 …
Number of citations: 153 pubs.acs.org
EW Della, NJ Head - The Journal of Organic Chemistry, 1992 - ACS Publications
Fluorodeiodination is found to be an attractive procedure for the synthesis of bridgehead fluorides. Thus, treatment of the correspondingiodide with xenon difluoride in dichloromethane …
Number of citations: 69 pubs.acs.org
RM Bychek, V Hutskalova, YP Bas… - The Journal of …, 2019 - ACS Publications
A practical synthetic approach to the difluoro-substituted bicyclo[1.1.1]pentanes was developed. The key step was an addition of difluorocarbene (:CF 2 ) to electron-rich bicyclo[1.1.0]…
Number of citations: 72 pubs.acs.org
J Xu, S Sun - European Journal of Organic Chemistry - Wiley Online Library
Difluorocarbene is a simple, readily prepared, and versatile difluoriinated one‐carbon synthon. It can be applied as both the difluoromethylating reagent in the carbene insertion and the …

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